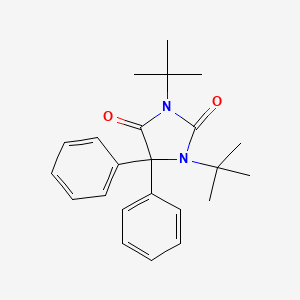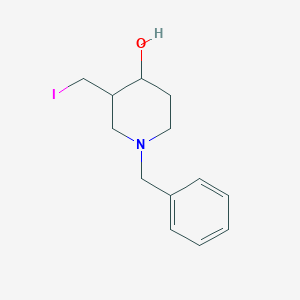![molecular formula C10H10O2S B13961378 (6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
(6-Methoxybenzo[b]thiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxybenzo[b]thiophen-3-yl)methanol is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of a methoxy group at the 6-position and a hydroxymethyl group at the 3-position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzo[b]thiophen-3-yl)methanol typically involves the reaction of 6-methoxybenzo[b]thiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the 3-position of the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methoxybenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Methoxybenzo[b]thiophen-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Methoxybenzo[b]thiophen-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Methoxybenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and hydroxymethyl groups allows for specific interactions with biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Methoxybenzo[b]thiophen-2-yl)methanol
- (6-Methoxybenzo[b]thiophen-3-yl)carboxylic acid
- (6-Methoxybenzo[b]thiophen-3-yl)methylamine
Uniqueness
(6-Methoxybenzo[b]thiophen-3-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C10H10O2S |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
(6-methoxy-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6,11H,5H2,1H3 |
InChI-Schlüssel |
SRNDHJOVNKQRDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



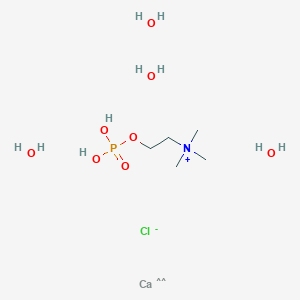
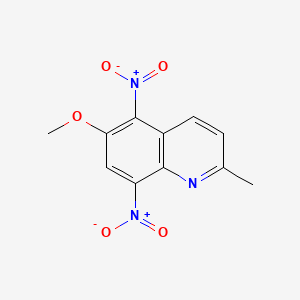

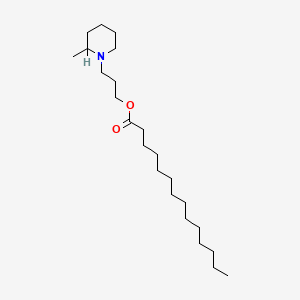
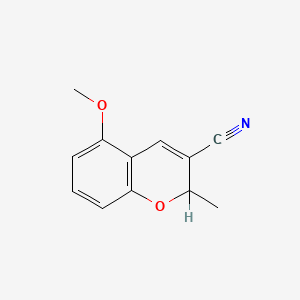

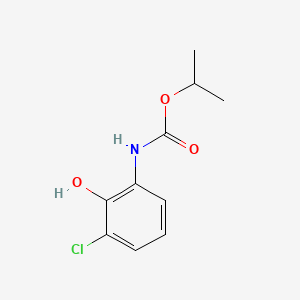
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
